

An In-depth Technical Guide to 2-Chloro-6-(methylamino)purine

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Compound of Interest

Compound Name: 2-Chloro-6(methylamino)purine

Cat. No.: B1353017

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This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activity of 2-Chloro-6-(methylamino)purine, a purine derivative of interest to researchers in medicinal chemistry and drug development. The information is curated for scientists and professionals engaged in chemical and biological research.

Core Chemical Properties

2-Chloro-6-(methylamino)purine is a solid organic compound.^[1] Its core chemical and physical properties are summarized in the table below. A high melting point of over 300 °C is indicative of its thermal stability.^[1]

Property	Value	Reference
IUPAC Name	2-chloro-N-methyl-9H-purin-6-amine	
Synonyms	2-Chloro-6-(methylamino)purine	
CAS Number	82499-02-3	
Molecular Formula	C ₆ H ₆ ClN ₅	
Molecular Weight	183.60 g/mol	
Melting Point	>300 °C	[1]
Form	Solid	[1]
SMILES String	CNc1nc(Cl)nc2[nH]cnc12	
InChI Key	RIAVUEFUPHOGJY-UHFFFAOYSA-N	

Spectroscopic Data

Detailed experimental spectroscopic data for 2-Chloro-6-(methylamino)purine is not readily available in the public domain. However, based on the analysis of structurally similar compounds such as 2-chloro-6-methylaniline and other purine derivatives, the following spectral characteristics can be anticipated.[1][2]

Expected ¹H NMR Spectral Data:

- A signal corresponding to the methyl protons (CH₃) attached to the nitrogen.
- Signals for the N-H proton of the methylamino group.
- A signal for the C8-H proton of the purine ring.
- A signal for the N9-H proton of the purine ring.

Expected ¹³C NMR Spectral Data:

- A signal for the methyl carbon (CH_3).
- Signals for the carbon atoms of the purine ring (C2, C4, C5, C6, C8). The chemical shifts will be influenced by the electronegative chlorine atom and the electron-donating methylamino group.

Expected FT-IR Spectral Data:

- Characteristic N-H stretching vibrations for the amino group.
- C-N stretching vibrations.
- C=N and C=C stretching vibrations characteristic of the purine ring system.
- C-Cl stretching vibrations.

Expected Mass Spectrometry Data:

- A molecular ion peak corresponding to the molecular weight of the compound (183.60 g/mol).
- Characteristic fragmentation patterns involving the loss of the chloro and methylamino groups.

Experimental Protocols

Proposed Synthesis of 2-Chloro-6-(methylamino)purine

A detailed experimental protocol for the synthesis of 2-Chloro-6-(methylamino)purine is not explicitly available. However, a plausible synthetic route can be devised based on the well-established reactivity of 2,6-dichloropurine, a common starting material in purine chemistry.^[3]^[4]^[5] The proposed method involves a nucleophilic substitution reaction where one of the chlorine atoms of 2,6-dichloropurine is selectively replaced by a methylamino group.

Reaction:

Materials:

- 2,6-Dichloropurine

- Methylamine (solution in a suitable solvent, e.g., ethanol or THF)
- A suitable organic solvent (e.g., ethanol, isopropanol, or THF)
- A non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to neutralize the HCl byproduct.

Procedure:

- **Dissolution:** Dissolve 2,6-dichloropurine in a suitable organic solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
- **Addition of Base:** Add an equimolar amount of a non-nucleophilic base to the solution.
- **Addition of Methylamine:** Slowly add a slight excess of the methylamine solution to the reaction mixture at room temperature. The 6-position of the purine ring is generally more susceptible to nucleophilic attack than the 2-position, allowing for selective substitution.
- **Reaction:** Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
- **Work-up:** Once the reaction is complete, cool the mixture to room temperature. If a precipitate (the salt of the base) has formed, remove it by filtration.
- **Isolation:** Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
- **Purification:** Purify the crude 2-Chloro-6-(methylamino)purine by recrystallization from a suitable solvent (e.g., ethanol-water mixture) or by column chromatography on silica gel.



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Proposed workflow for the synthesis of 2-Chloro-6-(methylamino)purine.

Biological Activity and Signaling Pathways

Inhibition of Xanthine Oxidase

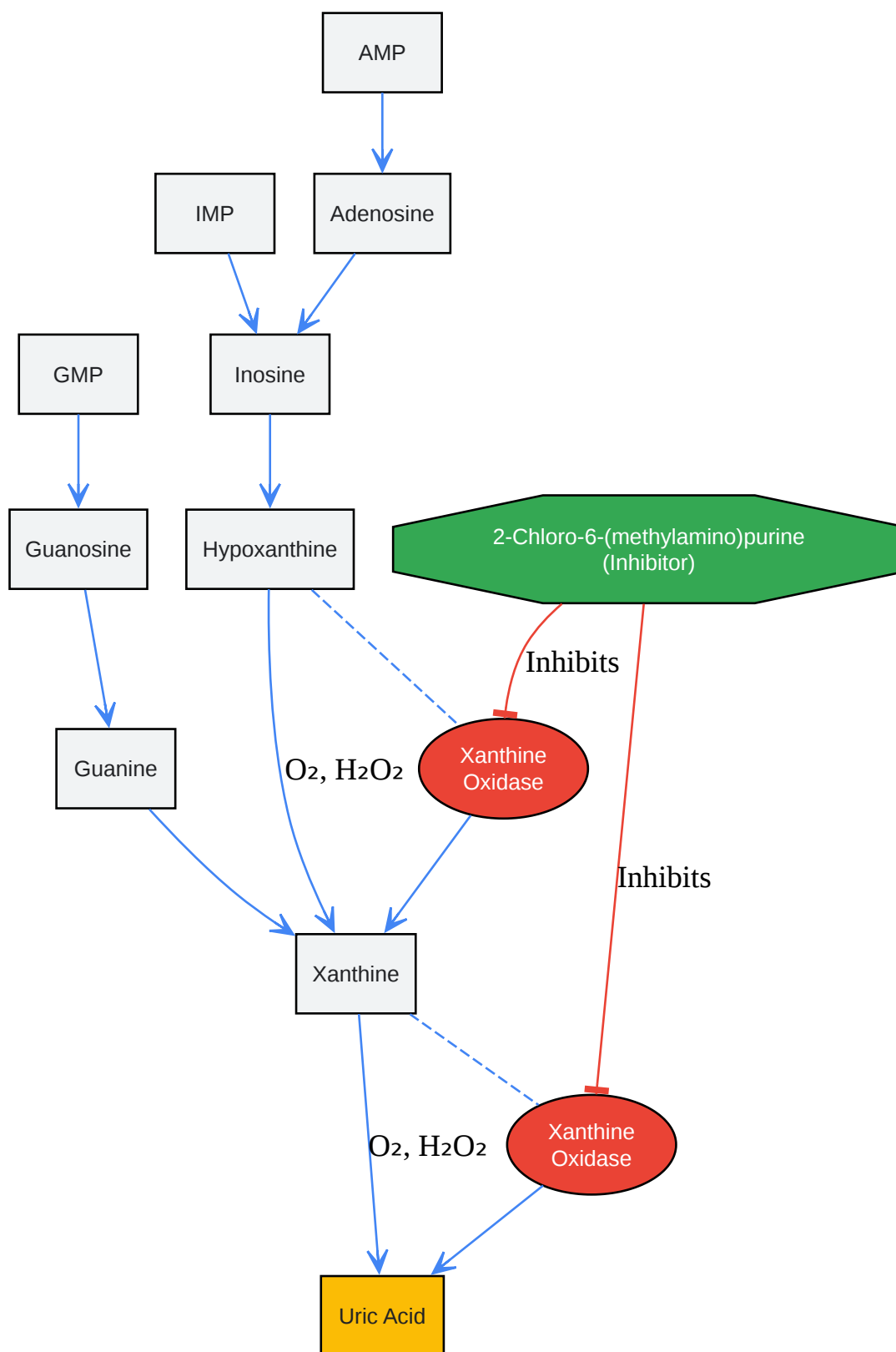
2-Chloro-6-(methylamino)purine is structurally similar to endogenous purines and is a potent inhibitor of xanthine oxidase.^[6] Xanthine oxidase is a key enzyme in the purine catabolism pathway, responsible for the oxidation of hypoxanthine to xanthine and subsequently to uric acid.^[7] Inhibition of this enzyme can lead to a decrease in the production of uric acid, a mechanism that is therapeutically relevant in the management of hyperuricemia and gout.^{[6][8]}

While specific kinetic parameters for the inhibition of xanthine oxidase by 2-Chloro-6-(methylamino)purine are not available in the reviewed literature, the table below provides kinetic data for other known purine-based xanthine oxidase inhibitors for comparative purposes.^[6]

Inhibitor	Substrate	IC ₅₀ (μM)	K _i (μM)
Allopurinol	Xanthine	2.36 ± 0.03	-
Allopurinol	6-Mercaptopurine	1.92 ± 0.03	-
2-amino-6-hydroxy-8-mercaptopurine	Xanthine	17.71 ± 0.29	5.78 ± 0.48
2-amino-6-hydroxy-8-mercaptopurine	6-Mercaptopurine	0.54 ± 0.01	0.96 ± 0.01
2-amino-6-purinethiol	Xanthine	16.38 ± 0.21	6.61 ± 0.28
2-amino-6-purinethiol	6-Mercaptopurine	2.57 ± 0.08	1.30 ± 0.09

Purine Catabolism Pathway and Site of Inhibition

The following diagram illustrates the purine catabolism pathway, highlighting the central role of xanthine oxidase and the point of inhibition by compounds like 2-Chloro-6-(methylamino)purine.



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Purine catabolism pathway showing inhibition of xanthine oxidase.

Safety and Handling

2-Chloro-6-(methylamino)purine is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, and may cause serious eye damage and respiratory irritation.

Hazard Classifications:

- Acute Toxicity, Oral (Category 4)
- Skin Irritation (Category 2)
- Eye Damage (Category 1)
- Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory system

Precautionary Measures:

- Wear protective gloves, eye protection, and face protection.
- Avoid breathing dust.
- Use only outdoors or in a well-ventilated area.
- In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
- If swallowed, call a poison center or doctor if you feel unwell.

Store in a well-ventilated place. Keep container tightly closed.

Applications in Research and Drug Development

Purine analogs are a significant class of compounds in medicinal chemistry with applications as antiviral, anticancer, and anti-inflammatory agents.^{[6][9]} The structural features of 2-Chloro-6-(methylamino)purine make it an interesting candidate for further investigation in several areas:

- Lead Compound for Xanthine Oxidase Inhibitors: Its potent inhibitory activity against xanthine oxidase suggests it could serve as a lead compound for the development of new

drugs to treat gout and other conditions associated with hyperuricemia.[6]

- **Probe for Purinergic Signaling:** As a purine derivative, it may interact with purinergic receptors (P1 and P2), which are involved in a wide range of physiological and pathological processes. Further studies are needed to explore its effects on these signaling pathways.
- **Intermediate in Organic Synthesis:** The reactive chloro and amino groups provide handles for further chemical modifications, allowing for the synthesis of a library of related purine derivatives for structure-activity relationship (SAR) studies.

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References

- 1. researchgate.net [researchgate.net]
- 2. Fourier transform infrared and FT-Raman spectra, assignment, ab initio, DFT and normal co-ordinate analysis of 2-chloro-4-methylaniline and 2-chloro-6-methylaniline. | Sigma-Aldrich [merckmillipore.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 2,6-Dichloropurine synthesis - chemicalbook [chemicalbook.com]
- 6. Preferential inhibition of xanthine oxidase by 2-amino-6-hydroxy-8-mercaptapurine and 2-amino-6-purine thiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Purine metabolism - Wikipedia [en.wikipedia.org]
- 8. Kinetic study on the inhibition of xanthine oxidase by extracts from two selected Algerian plants traditionally used for the treatment of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
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